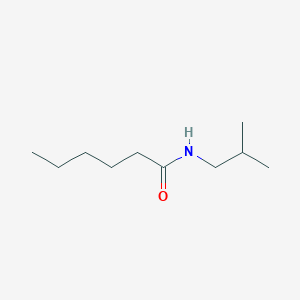
Hexanamide, N-isobutyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanamide, N-isobutyl is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.2798 It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexanamide, N-isobutyl can be synthesized through the reaction of hexanoic acid with isobutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride, which then reacts with isobutylamine to yield the desired amide .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Hexanamide, N-isobutyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Hexanoic acid.
Reduction: Isobutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanamide, N-isobutyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, including drug design and development, is ongoing.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hexanamide, N-isobutyl involves its interaction with specific molecular targets. The carbonyl group of the amide can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry and drug design .
Comparación Con Compuestos Similares
Hexanamide, N-isobutyl can be compared with other similar amides such as:
Hexanamide: A simpler amide with a similar structure but lacking the isobutyl group.
N-heptylhexanamide: An amide with a longer alkyl chain.
N-benzylhexanamide: An amide with a benzyl group instead of an isobutyl group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the isobutyl group can influence its reactivity and interactions with other molecules, making it valuable in various applications .
Propiedades
Número CAS |
64075-37-2 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)hexanamide |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-7-10(12)11-8-9(2)3/h9H,4-8H2,1-3H3,(H,11,12) |
Clave InChI |
GALBASZQDFWTEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


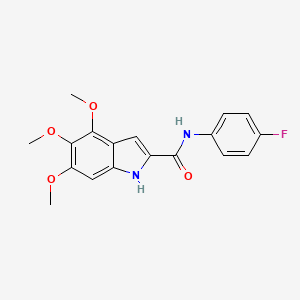
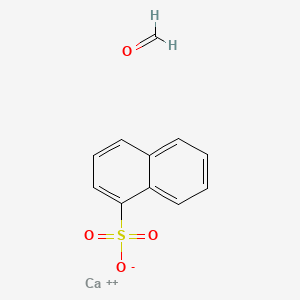
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
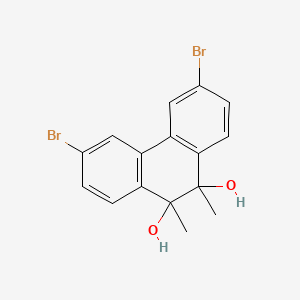
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
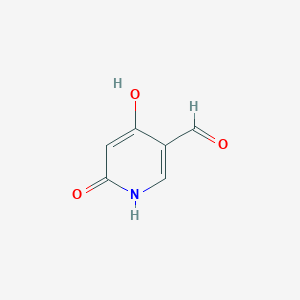
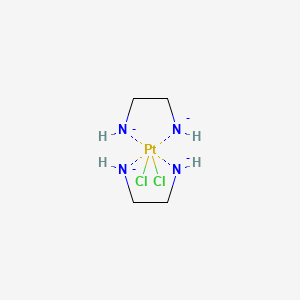
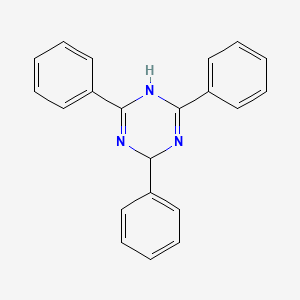
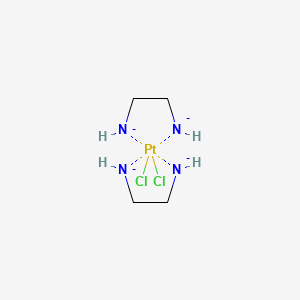
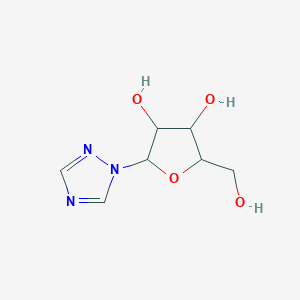

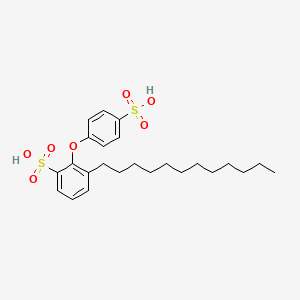
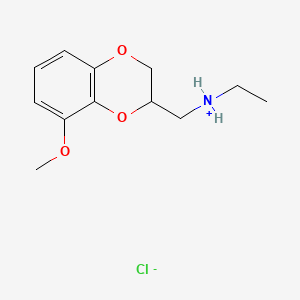
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
